3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound, a cephalosporin derivative, is used as a carrier for a range of drugs containing an amino group, with the synthesis of antimalarial primaquine prodrugs and other derivatives being notable examples (Blau et al., 2008).
- It has been synthesized and characterized using various spectroscopic methods, highlighting its potential in developing new pharmaceutical compounds (Deng Fu-li, 2007).
Analytical and Quality Control
- The compound is used in the assay of different cephalosporin drugs, applying spectrophotometric methods for quality control and ensuring the efficacy of pharmaceutical products (S. Naveed, Zehra Ashraf, Tasleem Mukhtar, 2014).
- In the production of cephalosporin drugs, it serves as an important intermediate. Its analysis by HPLC is crucial for controlling the quality and purity of these drugs (Sun Na-na, 2010).
Corrosion Inhibition
- The compound has been evaluated as a corrosion inhibitor, particularly in acidic environments, demonstrating significant potential in industrial applications (J. Aldana-González et al., 2015).
Structural and Spectroscopic Studies
- Detailed molecular structure and vibrational spectroscopic studies have been conducted, providing insights into its physical and chemical properties, which are crucial for its application in various fields (M. Ramalingam, V. Sethuraman, N. Sundaraganesan, 2011).
Pharmaceutical Synthesis and Applications
- It's utilized in the synthesis of enantiopure pyrrolizidinone amino acids, highlighting its role in the development of biologically active peptides (Evelyne Dietrich, W. Lubell, 2003).
- The synthesis of various cephalosporin derivatives showcases its role in developing new antibacterial and antifungal agents, expanding its applications in the field of medicine (N. Sharma, T. Aggarwal, S. Bhati, Ashok Kumar, 2010).
Novel Derivatives and Impurity Analysis
- Novel derivatives have been synthesized and characterized, contributing to the diversity of pharmaceutical compounds derived from this core structure (Ghulam Fareed et al., 2012).
- Its structural derivatives are analyzed for impurities in bulk drug formulations, underlining the importance of purity in pharmaceutical production (K. Rao et al., 2007).
Crystallization and Drug Formulation
- The compound is involved in the production of spherical agglomerates of cephalosporin antibiotic crystals, essential for developing injectable drug forms (K. Machiya et al., 2008).
Synthesis of Contaminants and Quality Analysis
- Synthesis of contaminants of Cefdinir, formed during the preparation of its bulk drug, indicates the compound's significance in ensuring pharmaceutical safety and efficacy (K. V. P. Rao et al., 2006).
Clinical Analysis and Drug Delivery
- Its derivatives are analyzed in human plasma, assisting in pharmacokinetic studies and understanding the drug's behavior in the human body (A. Szlagowska, M. Kaza, P. Rudzki, 2010).
properties
IUPAC Name |
3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHGZXNAXBPPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859557 | |
Record name | 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
CAS RN |
68090-55-1 | |
Record name | 68090-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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